molecular formula C6H2ClF3N4 B114324 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 140911-31-5

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B114324
CAS No.: 140911-31-5
M. Wt: 222.55 g/mol
InChI Key: MTJVSFDBHKNNPB-UHFFFAOYSA-N
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Description

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (hereafter referred to as Compound 1) is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with chlorine at position 8 and a trifluoromethyl (-CF₃) group at position 3.

Properties

IUPAC Name

8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3N4/c7-3-4-12-13-5(6(8,9)10)14(4)2-1-11-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJVSFDBHKNNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)(F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436910
Record name 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140911-31-5
Record name 8-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Conditions:

StepReagents/ConditionsYield
Hydrazide formationEthyl trifluoroacetate, hydrazine hydrate, 20°C85%
Oxadiazole cyclizationPOCl₃, 100°C, 3 h78%
Final cyclizationHCl (conc.), reflux, 6 h70%

This route highlights the critical role of POCl₃ in dehydrating intermediates and stabilizing reactive species during cyclization.

Trifluoromethyl Group Introduction

The trifluoromethyl group at the 3-position is typically introduced early in the synthesis. Trifluoroacetohydrazide (II ) serves as the precursor, with its carbonyl group undergoing nucleophilic displacement by ethylenediamine to anchor the CF₃ moiety. Alternative methods employ Ullmann-type couplings or radical trifluoromethylation, but these are less efficient (<30% yield) compared to the hydrazide route.

Industrial-Scale Optimization

Industrial production prioritizes solvent recovery and catalyst reuse to enhance cost efficiency. Key optimizations include:

  • Solvent Selection : Toluene and acetonitrile are preferred for cyclization steps due to their low polarity, which minimizes side reactions.

  • Catalyst Screening : p-Toluenesulfonic acid (pTSA) improves reaction rates in triazole ring formation, reducing cycle times by 40%.

  • Temperature Control : Maintaining −20°C during ethylenediamine addition prevents exothermic side reactions, ensuring >90% purity.

Purification and Characterization

Crude products are purified via flash column chromatography (FCC) using gradients of ethyl acetate in hexanes. Recrystallization from ethanol/water mixtures enhances purity to >98%, as confirmed by HPLC. Structural validation relies on:

  • ¹H/¹³C NMR : Distinct signals for Cl (δ 8.05 ppm) and CF₃ (δ −82.8 ppm).

  • Mass Spectrometry : [M+H]+ peak at m/z 223.05.

Challenges and Limitations

  • Low Yields in Multi-Step Sequences : Cumulative yields drop to 15–20% due to losses in FCC and intermediate instability.

  • Regioselectivity Issues : Competing ipso-substitution can produce 5-chloro byproducts unless rigorously controlled.

  • Scale-Up Risks : Exothermic reactions during POCl₃ addition require precise temperature monitoring to prevent runaway conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 8 undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to introduce functional groups for drug discovery applications.

Reaction Type Reagents/Conditions Products Key Findings
Aromatic substitutionAmines (e.g., NH₃, alkylamines) in DMF, 80–100°C8-Amino derivativesSubstitution occurs regioselectively at C8 due to electronic activation by the triazole ring .
Thiol displacementThiophenol/K₂CO₃ in DMSO, 60°C8-Substituted thioether derivativesEnhanced solubility in polar aprotic solvents observed.

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles, enabling structural diversification.

Dipolarophile Conditions Products Applications
Ethyl propiolateMicrowave irradiation, 120°C, 30 minFused triazolotriazine systemsUsed to generate kinase inhibitor scaffolds .
Nitrile oxidesToluene, reflux, 12 hIsoxazoline-fused derivativesImproved metabolic stability in preclinical studies .

Cross-Coupling Reactions

The chlorine atom enables palladium-catalyzed couplings for C–C bond formation.

Coupling Type Catalyst/Base Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O8-Aryl/heteroaryl derivatives45–78%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane8-N-alkyl/arylaminopyrazines52–85%

Functionalization via Trifluoromethyl Group

The CF₃ group influences electronic properties but can undergo radical-mediated transformations:

Reaction Conditions Outcome Mechanistic Insight
HydrodefluorinationH₂ (1 atm), Pd/C, Et₃N, 80°CPartial defluorination to CH₂FRadical chain mechanism proposed.
Photochemical oxidationUV light, TiO₂ catalyst, O₂ atmosphereFormation of carboxylic acid at C3Requires cleavage of C–CF₃ bond .

Ring-Opening and Rearrangement

Under strong acidic/basic conditions, the triazolo-pyrazine system undergoes ring transformations:

Conditions Products Significance
Conc. HCl, 100°C, 6 hPyrazine-2,3-diamine derivativesIntermediate for polycyclic heterocycles .
LDA, THF, –78°CRing-expanded 1,2,4-triazepinesRare example of triazole ring expansion .

Biological Activity-Driven Modifications

Reactions targeting pharmacological optimization:

Modification Biological Target Result
Acylation at N1c-Met/VEGFR-2 kinases10-fold potency increase (IC₅₀ = 26 nM) .
Bromination at C7DNA topoisomerase IIEnhanced intercalation capacity.

Stability and Compatibility

Critical parameters for handling/reactivity:

Factor Effect Recommendations
pH < 5Hydrolysis of triazole ringUse buffered solutions (pH 6–8) .
Temperature > 150°CDecomposition to cyanamide derivativesConduct reactions below 120°C.
Light exposureRadical-mediated side reactionsStore in amber vials under N₂ .

This compound’s reactivity profile enables its use as a versatile building block in medicinal chemistry and materials science. Recent advances in photoinduced transformations and flow chemistry adaptations promise to expand its synthetic utility further.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 and 8

Structural analogs of Compound 1 differ primarily in substituents at positions 3 and 8, which influence electronic properties, steric effects, and biological activity.

Table 1: Comparative Analysis of Key Analogs
Compound Name Substituents (Position 3/8) Synthesis Yield Key Biological Activity Key References
Compound 1 -CF₃ / Cl 95.75% Anticancer (c-Met inhibition)
7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine -CF₃ / Cl (isomeric core) Not reported Anticancer
8-Chloro-3-(4-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine 4-NO₂C₆H₄ / Cl 92% Not reported
8-Phenethoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine Ph / OCH₂CH₂Ph 58% Not reported
8-Chloro-3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine -S-CH₂(4-ClC₆H₄) / Cl 48% Antifungal
8-Amino-3-benzyl-[1,2,4]triazolo[4,3-a]pyrazine Bn / NH₂ Not reported Anticonvulsant (ED₅₀: 3 mg/kg)

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Physical Properties
Compound Melting Point (°C) ¹H NMR (Key Signals) ESI-MS [M+H]⁺
Compound 1 Not reported δ 8.75 (s, 1H), 7.99 (s, 1H) 223.00
8-Chloro-3-(4-chlorobenzyl) 154–157 IR: 3095, 1611, 1474 cm⁻¹ 245.0594
8-Methyl-3-CF₃-tetrahydro derivative Not reported ¹H NMR (D₂O): δ 3.80–3.20 (m, 4H) 228.6 (FW)

Biological Activity

8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimalarial and anticancer activities, along with relevant case studies and research findings.

  • Molecular Formula : C₇H₃ClF₃N₄
  • Molecular Weight : 237.57 g/mol
  • CAS Number : 1428532-93-7

Antimalarial Activity

Research has shown that compounds within the triazolo[4,3-a]pyrazine scaffold demonstrate promising antimalarial properties. A study conducted by the Open Source Malaria (OSM) consortium synthesized various analogues of this scaffold and tested them against Plasmodium falciparum strains 3D7 and Dd2.

  • IC50 Values : The most potent compounds exhibited IC50 values as low as 0.016 µM, indicating strong inhibition of malaria parasite growth without significant cytotoxicity to human embryonic kidney (HEK293) cells at concentrations up to 80 µM .

The proposed mechanism of action involves the inhibition of the ATPase PfATP4, crucial for maintaining sodium homeostasis in the parasite. Disruption of this process leads to increased intracellular acid load and ultimately parasite death .

Anticancer Activity

Emerging studies suggest that triazolo[4,3-a]pyrazines may also have anticancer potential. For instance, a recent investigation into hybrid compounds combining pyrazine scaffolds with urea moieties demonstrated significant antiproliferative effects against various cancer cell lines. These compounds were designed based on structural optimization techniques to enhance their biological activity.

  • Case Study : The compound BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea) showed effective inhibition of cell proliferation in Jurkat cells, with alterations in cell cycle progression observed upon treatment .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueObservations
AntimalarialPlasmodium falciparum0.016 µMInhibition via PfATP4; low cytotoxicity
AnticancerJurkat cellsNot specifiedSignificant antiproliferative effects; altered cell cycle

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of ATPase Activity : This disrupts sodium homeostasis in malaria parasites, leading to cell death.
  • Antiproliferative Effects : The compound affects cell cycle dynamics in cancer cells, which can lead to reduced proliferation rates.

Q & A

Q. What are the standard synthetic routes for 8-chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine, and how do reaction conditions affect yield?

The most common synthesis begins with 2,3-dichloropyrazine , which undergoes hydrazinolysis to form 2-chloro-3-hydrazinopyrazine . Cyclization with trifluoroacetic anhydride introduces the trifluoromethyl group at position 3, followed by hydrolysis to yield the 8-chloro derivative. Key parameters include:

  • Temperature control : Cyclization at 80–100°C avoids decomposition of intermediates .
  • Acid catalysis : HCl (37%) or H3PO4 in refluxing methanol enhances ring closure efficiency .
  • Yield optimization : Typical yields range from 67% (for analogous compounds) to 99% when using stoichiometric excess of hydrazine derivatives .

Q. Example Protocol :

StepReagents/ConditionsYieldReference
CyclizationTrifluoroacetic anhydride, 90°C, 12h67–99%
ChlorinationPOCl3, reflux85–90%

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity (e.g., trifluoromethyl at C3 vs. C8). The CF3 group shows a distinct triplet in ¹⁹F NMR at δ -60 to -70 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C7H4ClF3N4: calcd 243.01, observed 243.02) .
  • HPLC-PDA : Reverse-phase C18 columns with 0.1% H3PO4 in ACN/H2O (5:95) resolve impurities (retention time: 2.1 min) .

Q. How does the chloro substituent at position 8 influence reactivity in further functionalization?

The 8-chloro group is highly electrophilic, enabling nucleophilic substitution (SNAr) with amines, alkoxides, or thiols. For example:

  • Amination : Reacting with methylamine at 120°C in DMF introduces NH2 with >90% conversion .
  • Limitation : Steric hindrance from the trifluoromethyl group at C3 can reduce reactivity at C8 in bulky reagents .

Advanced Research Questions

Q. How can regioselectivity challenges during C3 vs. C7 substitution be addressed?

Regioselectivity is controlled by:

  • Pre-functionalized intermediates : Use 2-chloro-3-hydrazinopyrazine to direct cyclization to C3 .
  • Protecting groups : Temporary protection of the hydrazine nitrogen with benzyl or tosyl groups prevents unwanted N7 alkylation .
  • Computational modeling : DFT calculations predict electron density at reactive sites, guiding reagent selection (e.g., soft nucleophiles for C8) .

Q. What strategies mitigate nitrosamine impurities in pharmaceutical derivatives?

The 7-nitroso impurity (7-nitroso-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine) arises during nitrosation of secondary amines. Mitigation includes:

  • Process controls : Limit nitrite sources in reagents and use scavengers like ascorbic acid .
  • Analytical monitoring : UPLC-MS/MS with a LOQ of 0.1 ppm ensures compliance with EMA limits (37 ng/day) .

Q. How do structural modifications impact biological activity (e.g., DPP-4 inhibition)?

  • Trifluoromethyl group : Enhances metabolic stability and binding to hydrophobic pockets (e.g., DPP-4 IC50 = 18 nM for sitagliptin derivatives) .
  • C8 substituents : Amino groups improve anticonvulsant activity (ED50 = 3 mg/kg in MES models), while nitroso groups introduce genotoxicity .
  • SAR Table :
Substituent (Position)Activity (IC50/ED50)Application
CF3 (C3)18 nM (DPP-4)Antidiabetic
NH2 (C8)3 mg/kg (MES)Anticonvulsant
NO (C7)GenotoxicImpurity

Q. What computational methods predict the compound’s interactions with kinase targets (e.g., c-Met/VEGFR-2)?

  • Docking studies : AutoDock Vina or Schrödinger Suite models binding to ATP pockets. The triazolo-pyrazine core mimics purine, forming H-bonds with hinge regions .
  • MD simulations : 100-ns trajectories assess stability of π-π stacking with Phe1133 in c-Met .

Q. How are intermediates like 8-hydrazinyl derivatives utilized in scalable synthesis?

8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 343271-18-1) serves as a precursor for:

  • Palladium-catalyzed cross-coupling : Chemoselective arylation at N2 with 2-chloropyridines (80% yield) .
  • Heterocycle fusion : Condensation with carbonyl reagents forms pyrazolotriazine systems for antimicrobial agents .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
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8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

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